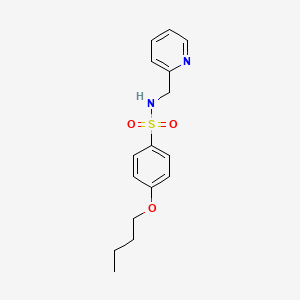

4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of N-(pyridin-2-ylmethyl)benzamides from aminopyridine and trans-beta-nitrostyrene has been reported . Another study describes the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides using a Pd(PPh3)4 catalyzed, water-promoted method .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

This compound has been studied for its potential in treating fibrotic diseases. Fibrosis is characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins, particularly collagen. In a study, derivatives of this compound exhibited significant anti-fibrotic activities, outperforming known anti-fibrotic drugs like Pirfenidone . These derivatives were able to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture, suggesting a promising avenue for developing new anti-fibrotic medications.

Anticancer Properties

Another critical application is in the field of oncology. Researchers have designed and synthesized derivatives that show potent antiproliferative activities against various cancer cell lines . These compounds have demonstrated excellent activity, particularly against breast (MCF7) and prostate (PC3) cancer cell lines, with IC50 values even less than 3 μM. This indicates a strong potential for these derivatives to be developed into anticancer agents.

Antimicrobial Activity

The pyridin-2-ylmethyl moiety, which is part of the structure of 4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, is known to confer antimicrobial properties. Compounds containing this moiety have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial effects .

Antiviral Effects

Similarly, the pyrimidine derivatives, which are structurally related to this compound, have been identified as having antiviral activities. This suggests potential research applications in designing antiviral drugs, especially in the wake of emerging viral diseases .

Enzyme Inhibition

The compound’s structure is conducive to binding with various enzymes, potentially inhibiting their activity. This property can be harnessed in the development of enzyme inhibitors that can be used to treat diseases where enzyme malfunction or overactivity is a factor .

Signal Transduction Modulation

Abnormal signal transduction regulation mechanisms are often implicated in diseases like cancer. The derivatives of this compound can be used to modulate these pathways, providing a therapeutic strategy for such conditions .

Small-Molecule Targeted Drug Development

The compound’s derivatives can be used in the development of small-molecule targeted drugs. These drugs aim to ease the severe side effects of chemotherapy by targeting specific pathways involved in cancer cell proliferation .

Synthesis of Heterocyclic Compound Libraries

Lastly, the compound serves as a building block in the synthesis of novel heterocyclic compounds with potential biological activities. This is a vital component of medicinal chemistry and chemical biology, aiding in the discovery of new drugs .

Mecanismo De Acción

Target of Action

The primary target of 4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine-protein kinase involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .

Biochemical Pathways

Given the target, it can be inferred that the compound may influence pathways involving mapk14, which plays a crucial role in the map kinase signal transduction pathway .

Result of Action

Given the target, it can be inferred that the compound may influence cellular processes such as proliferation, differentiation, migration, and programmed cell death .

Propiedades

IUPAC Name |

4-butoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-2-3-12-21-15-7-9-16(10-8-15)22(19,20)18-13-14-6-4-5-11-17-14/h4-11,18H,2-3,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLGSQWAAZQUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2904680.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2904684.png)

![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)